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Compound of Interest

2-Amino-1,3-
Compound Name: _
bis(carboxylethoxy)propane

Cat. No.: B15540837

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Amino-1,3-
bis(carboxylethoxy)propane, with a focus on its solubility characteristics and its application
as a bifunctional linker in the synthesis of Proteolysis Targeting Chimeras (PROTACS).

Core Compound Properties

2-Amino-1,3-bis(carboxylethoxy)propane is a chemical reagent featuring a central amino
group and two terminal carboxylic acid functionalities connected by ethoxypropane chains. This
heterobifunctional nature makes it a valuable building block in bioconjugation and drug
development, particularly as a polyethylene glycol (PEG)-based linker. The PEG characteristics
of the molecule can enhance the solubility and pharmacokinetic properties of the resulting
conjugates.[1][2][3]

The hydrochloride salt of this compound is also commercially available and is often used in
experimental settings.

Solubility Data

Quantitative solubility data for 2-Amino-1,3-bis(carboxylethoxy)propane is not extensively
available in the public domain. However, data for its hydrochloride salt and a related t-butyl
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protected analog provide insights into its solubility profile. The presence of both an amino group

and carboxylic acids suggests that the solubility will be pH-dependent.

Table 1: Qualitative Solubility Data

Observed
Compound Solvent(s) . Notes
Solubility
Ultrasonic assistance
] may be required. The
2-Amino-1,3-
] Dimethyl Sulfoxide 200 mg/mL (736.11 use of hygroscopic
bis(carboxylethoxy)pr
i (DMSO) mM) DMSO can
opane Hydrochloride o )
significantly impact
solubility.[4]

10% DMSO / 40%
PEG300 / 5% Tween-
80 / 45% Saline

> 5 mg/mL (18.40
mM)

A clear solution is
obtained, though the
saturation point is

unknown.

10% DMSO / 90%
(20% SBE-B-CD in

Saline)

> 5 mg/mL (18.40
mM)

A clear solution is
formed; saturation is

not determined.

10% DMSO / 90%
Corn Ol

=5 mg/mL (18.40
mM)

Achieves a clear
solution, with an

unknown saturation

point.
Dimethyl Sulfoxide
: : (DMS0),
2-Amino-1,3-bis(t- )

Dichloromethane
butoxycarbonylethoxy) Soluble
(DCM),

propane

Dimethylformamide
(DMF)

This is the t-butyl
ester protected form
of the parent

compound.[5]

Experimental Protocol: Solubility Determination
(Shake-Flask Method)
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For researchers requiring precise quantitative solubility data, the shake-flask method is a
reliable and widely accepted technique.[6][7] The following protocol outlines the general
procedure.

Objective: To determine the equilibrium solubility of 2-Amino-1,3-
bis(carboxylethoxy)propane in a specific solvent at a controlled temperature.

Materials:

e 2-Amino-1,3-bis(carboxylethoxy)propane

e Solvent of interest (e.g., water, phosphate-buffered saline, ethanol)

o Glass vials or flasks with airtight seals

o Temperature-controlled orbital shaker or agitator

e Analytical balance

» Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

» Validated analytical method for concentration measurement (e.g., HPLC-UV, LC-MS)
Procedure:

e Preparation of a Saturated Solution:

o Add an excess amount of solid 2-Amino-1,3-bis(carboxylethoxy)propane to a known
volume of the chosen solvent in a sealed vial. The excess solid should be clearly visible.

» Equilibration:
o Place the vial in a mechanical agitator set to a constant temperature (e.g., 25°C or 37°C).

o Agitate the mixture for a predetermined period (e.qg., 24, 48, or 72 hours) to ensure
equilibrium is reached. The time required for equilibration should be determined in
preliminary studies by measuring the concentration at different time points until a plateau
is reached.[8]
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» Phase Separation:
o After equilibration, allow the suspension to settle.

o Carefully separate the saturated solution from the excess solid. This can be achieved by
either:

» Centrifugation: Centrifuge the vial at a high speed to pellet the undissolved solid.

» Filtration: Withdraw the supernatant using a syringe and pass it through a filter that does
not interact with the compound.

e Analysis:
o Accurately dilute an aliquot of the clear, saturated solution with the solvent.

o Determine the concentration of 2-Amino-1,3-bis(carboxylethoxy)propane in the diluted
sample using a validated analytical method.

o Back-calculate to determine the concentration in the original saturated solution. This value
represents the equilibrium solubility.

» Replicates:

o Perform the entire experiment in triplicate to ensure the reliability of the results.[8]

Application in PROTAC Synthesis

2-Amino-1,3-bis(carboxylethoxy)propane is primarily utilized as a heterobifunctional, PEG-
based linker in the synthesis of PROTACs.[9] PROTACSs are chimeric molecules that recruit a
target protein of interest (POI) to an E3 ubiquitin ligase, leading to the ubiquitination and
subsequent degradation of the POI by the proteasome.[10]

The linker is a critical component of a PROTAC, as its length, flexibility, and chemical
properties influence the formation and stability of the ternary complex (POI-PROTAC-E3
ligase), which is essential for efficient protein degradation.[10] The amino group on 2-Amino-
1,3-bis(carboxylethoxy)propane provides a reactive handle for conjugation to one part of the

© 2025 BenchChem. All rights reserved. 4 /10 Tech Support


https://www.benchchem.com/product/b15540837?utm_src=pdf-body
https://www.who.int/docs/default-source/medicines/norms-and-standards/guidelines/regulatory-standards/trs1019-annex4-classification-system-based-classification-of-active-pharmaceutical-ingredients-for-biowaiver.pdf
https://www.benchchem.com/product/b15540837?utm_src=pdf-body
https://www.medchemexpress.com/2-amino-1-3-bis-carboxylethoxy-propane.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9400730/
https://www.benchchem.com/product/b15540837?utm_src=pdf-body
https://www.benchchem.com/product/b15540837?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15540837?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

PROTAC (e.g., the E3 ligase ligand), while the two carboxylic acid groups can be coupled to
the other part (e.g., the POI-binding ligand), typically through amide bond formation.[11]

General Structure of a PROTAC

Protein of Interest (POI) 2-Amino-1,3-bis(carboxylethoxy)propane E3 Ligase
Ligand (Linker) Ligand

Click to download full resolution via product page

Caption: General PROTAC Structure.

Experimental Protocol: PROTAC Synthesis via
Amide Coupling

The following is a general, two-step protocol for synthesizing a PROTAC using 2-Amino-1,3-
bis(carboxylethoxy)propane as the linker. This procedure involves standard amide coupling
reactions.

Step 1: Coupling of the E3 Ligase Ligand

Objective: To couple an amine-functionalized E3 ligase ligand to one of the carboxylic acid
groups of the linker.

Materials:

e 2-Amino-1,3-bis(carboxylethoxy)propane

o E3 ligase ligand with a free amine group (e.g., a pomalidomide derivative)
¢ Amine protecting group (e.g., Boc-anhydride)

o Coupling reagents (e.g., HATU, HOBt, EDC)[12]

e Base (e.g., DIPEA)

e Anhydrous solvent (e.g., DMF)
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» Deprotection reagent (e.g., TFAin DCM)
Procedure:

o Protection: Protect the primary amine of 2-Amino-1,3-bis(carboxylethoxy)propane with a
suitable protecting group (e.g., Boc group) to prevent self-reaction.

» Activation: In an anhydrous solvent, activate one of the carboxylic acid groups of the
protected linker using a coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

o Coupling: Add the amine-containing E3 ligase ligand to the reaction mixture. Allow the
reaction to proceed at room temperature until completion, monitoring by LC-MS.

 Purification: Purify the resulting conjugate by chromatography (e.g., HPLC).

» Deprotection: Remove the protecting group from the linker's amine to prepare for the next
coupling step.

Step 2: Coupling of the POI Ligand

Objective: To couple a carboxylic acid-functionalized POI ligand to the now-free amine of the
linker-E3 ligase conjugate.

Materials:

Purified linker-E3 ligase conjugate from Step 1

POI ligand with a carboxylic acid group

Coupling reagents (e.g., HATU, HOBt, EDC)

Base (e.g., DIPEA)

Anhydrous solvent (e.g., DMF)

Procedure:
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e Activation: In a separate flask, activate the carboxylic acid group of the POI ligand using a
coupling reagent and a base in an anhydrous solvent.

o Coupling: Add the deprotected linker-E3 ligase conjugate to the activated POI ligand
solution. Stir at room temperature until the reaction is complete, as monitored by LC-MS.

 Final Purification: Purify the final PROTAC molecule using preparative HPLC to yield the
desired product.
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PROTAC Synthesis Workflow
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Caption: PROTAC Synthesis Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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